molecular formula C23H25ClN2O3S B2667150 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 850932-98-8

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2667150
CAS No.: 850932-98-8
M. Wt: 444.97
InChI Key: SAYHVIGCPRTFSE-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group linked to a 4-chlorobenzyl moiety and an ethanone functional group bearing a 4-methylpiperidin-1-yl substituent. Similar compounds with indole, sulfonyl, and piperidine motifs are often explored in medicinal chemistry for their interactions with enzymes or receptors, such as kinase inhibitors or serotonin receptor modulators .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHVIGCPRTFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Piperidine Introduction: The final step involves the reaction of the sulfonylated indole with 4-methylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications CAS Number Source
Target Compound: 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one Not explicitly provided ~456.5 (estimated) 4-Chlorobenzyl-indole, sulfonyl, 4-methylpiperidin-1-yl ethanone Not provided
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (MLS000101473) C22H21ClN2O4S 461.98 Morpholine substituent instead of 4-methylpiperidine 850932-97-7
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one C14H19NO3S 281.38 4-Methylpiperidinyl sulfonyl attached to phenyl ring 333787-88-5
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C12H11ClN2O 234.68 Pyrazole ring replaces indole-sulfonyl motif Not provided
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C22H21ClN4O3 424.88 Nitrophenyl and pyrazole-piperidine hybrid 1030856-24-6

Key Structural Differences and Implications

The pyrazole-containing analog () lacks the sulfonyl group, reducing molecular weight and possibly enhancing metabolic stability .

Backbone Modifications :

  • The nitrophenyl-piperidine-pyrazole hybrid () introduces electron-withdrawing nitro groups, which may alter binding interactions in enzymatic assays compared to the indole-sulfonyl backbone of the target compound .
  • The chalcone derivative (3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, ) replaces the indole-sulfonyl-piperidine system with an α,β-unsaturated ketone, favoring interactions with redox-active biological targets .

Synthetic Accessibility :

  • The 4-methylpiperidinyl sulfonyl phenyl compound () demonstrates simpler synthesis due to its linear structure, whereas the target compound’s indole-sulfonyl-piperidine architecture likely requires multi-step functionalization .

Biological Activity

The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS No: 850932-98-8) is a complex organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN2O4SC_{21}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 432.9 g/mol. The chemical structure includes key functional groups that contribute to its biological activity:

ComponentStructure Description
Indole MoietyBicyclic structure contributing to bioactivity
Sulfonyl GroupEnhances solubility and biological interactions
Piperidine GroupImparts additional pharmacological properties

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function. This can lead to therapeutic effects in conditions where enzyme activity is dysregulated.

Receptor Modulation : The indole and piperidine moieties can interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways.

DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes, which could be relevant in cancer therapy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated microglia, which may be beneficial in neurodegenerative diseases characterized by inflammation .

Antimicrobial Activity

Preliminary evaluations indicate that the compound exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within the pathogens .

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of sulfonamide derivatives, it was found that compounds with similar structural features to our target compound showed IC50 values in the low micromolar range against several cancer cell lines. These findings suggest potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition revealed that compounds containing the sulfonyl moiety were effective against acetylcholinesterase (AChE) and urease, with promising IC50 values indicating strong inhibitory action .

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